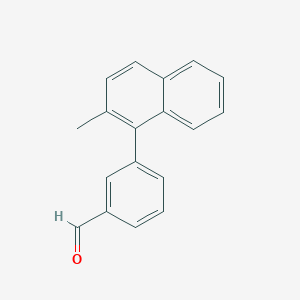

3-(2-Methylnaphthalen-1-YL)benzaldehyde

Descripción

3-(2-Methylnaphthalen-1-YL)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde moiety substituted at the 3-position with a 2-methylnaphthalene group. This structural configuration imparts unique electronic and steric properties due to the extended π-conjugation of the naphthalene system and the electron-withdrawing aldehyde group. The methyl group on the naphthalene ring enhances lipophilicity, which may influence solubility and reactivity in comparison to polar substituents like hydroxyl or methoxy groups .

Propiedades

Número CAS |

691905-24-5 |

|---|---|

Fórmula molecular |

C18H14O |

Peso molecular |

246.3 g/mol |

Nombre IUPAC |

3-(2-methylnaphthalen-1-yl)benzaldehyde |

InChI |

InChI=1S/C18H14O/c1-13-9-10-15-6-2-3-8-17(15)18(13)16-7-4-5-14(11-16)12-19/h2-12H,1H3 |

Clave InChI |

MTELCJZDMIMFRY-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC(=C3)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 3-(2-Methylnaphthalen-1-YL)benzaldehyde with related compounds:

*Estimated based on structural similarity.

Key Observations:

- Lipophilicity : The methylnaphthalene group in the target compound increases hydrophobicity compared to hydroxyl or methoxy analogs, reducing solubility in polar solvents .

- Reactivity : The aldehyde group is electron-withdrawing, facilitating nucleophilic additions. However, steric hindrance from the naphthalene system may slow reactions compared to simpler benzaldehydes (e.g., 3-hydroxybenzaldehyde) .

- Thermal Stability : Bulky aromatic substituents (e.g., methylnaphthalene) likely enhance thermal stability relative to allyl-containing derivatives (e.g., 2-allyl-3-methoxybenzaldehyde), which may undergo polymerization via the allyl group .

Reactivity and Catalytic Potential

- Directing Effects: Unlike N,O-bidentate directing groups in amide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ), the aldehyde group in 3-(2-Methylnaphthalen-1-YL)benzaldehyde may act as a monodentate director in metal-catalyzed C–H functionalization. The methylnaphthalene group could sterically hinder coordination, altering regioselectivity compared to smaller substituents.

- Redox Behavior : The aldehyde group is susceptible to oxidation to carboxylic acids or reduction to alcohols. The electron-rich naphthalene system may stabilize intermediates in these reactions compared to less conjugated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.